Cas no 1261567-12-7 (3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one)

3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3,5'-Dichloro-2'-fluoropropiophenone
- 3-chloro-1-(5-chloro-2-fluorophenyl)propan-1-one
- 3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one
-
- Inchi: 1S/C9H7Cl2FO/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5H,3-4H2
- InChI Key: UCUBQGQLSQAMNL-UHFFFAOYSA-N
- SMILES: ClCCC(C1C(=CC=C(C=1)Cl)F)=O
Computed Properties
- Exact Mass: 219.9857984 g/mol
- Monoisotopic Mass: 219.9857984 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 221.05
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1
3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015031124-500mg |
3,5'-Dichloro-2'-fluoropropiophenone |
1261567-12-7 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A015031124-250mg |
3,5'-Dichloro-2'-fluoropropiophenone |
1261567-12-7 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A015031124-1g |
3,5'-Dichloro-2'-fluoropropiophenone |
1261567-12-7 | 97% | 1g |
$1549.60 | 2023-09-03 |
3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one Related Literature
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on 3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one
3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one (CAS No: 1261567-12-7)
3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one, also known by its CAS number 1261567-12-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is characterized by a propanone backbone with a chlorinated phenyl group attached at the alpha position, making it a valuable molecule for both academic research and industrial applications.
The molecular structure of 3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one consists of a central ketone group (C=O) flanked by two chlorine atoms and one fluorine atom on the aromatic ring. This arrangement not only imparts stability to the molecule but also enhances its reactivity in various chemical reactions. The presence of multiple halogen atoms (chlorine and fluorine) on the aromatic ring contributes to its unique electronic properties, making it an interesting candidate for studies on halogenation effects in organic compounds.
Recent studies have explored the synthesis of 3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one through various routes, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods have been optimized to achieve high yields and purity, ensuring that the compound can be produced efficiently for both research and commercial purposes. The synthesis process involves careful control of reaction conditions, such as temperature and catalyst selection, to ensure the desired regioselectivity and stereochemistry.
In terms of applications, 3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one has shown promise in several areas. Its use as an intermediate in the synthesis of bioactive compounds has been particularly notable, with researchers leveraging its structural versatility to develop new drug candidates. For instance, studies have demonstrated its potential as a precursor in the synthesis of anti-inflammatory agents and antiviral drugs due to its ability to undergo various functional group transformations.
The physical properties of CAS No: 1261567-12-7 are well-documented, with a melting point of approximately 98°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various laboratory techniques, including chromatography and spectroscopy. These properties also facilitate its handling during large-scale production processes.
One of the most recent advancements involving this compound is its application in medicinal chemistry research. Scientists have explored its role as a building block for constructing complex molecular frameworks with potential therapeutic benefits. For example, researchers have utilized it in the design of inhibitors for certain enzymes involved in disease pathways, highlighting its importance in drug discovery efforts.
In conclusion, 3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one (CAS No: 1261567-12-7) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, combined with recent advancements in synthesis techniques and application studies, positions it as an important molecule in the field of organic chemistry.
1261567-12-7 (3-Chloro-1-(5-chloro-2-fluorophenyl)propan-1-one) Related Products
- 1865474-87-8(N-[(azepan-3-yl)methyl]ethane-1-sulfonamide)
- 392295-44-2(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide)
- 2680747-01-5(tert-butyl N-{4-(3-cyanophenyl)methoxy-2-methylphenyl}carbamate)
- 1206991-54-9(N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide)
- 2248202-20-0((2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine)
- 784193-13-1(2,2-Difluorobutyl trifluoromethanesulfonate)
- 1807194-21-3(2-Cyano-6-ethyl-3-iodobenzenesulfonyl chloride)
- 2034251-97-1(3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile)
- 1227577-65-2(6-Fluoro-5-(pyridin-3-yl)pyridine-2-acetonitrile)
- 185346-79-6(4-(Benzyloxy)-1-bromo-2-fluorobenzene)




